6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that features a unique combination of benzodioxine and pyrrolopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with a suitable pyrrolopyrimidine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 1,4-Benzodioxane
- 6-Nitro-1,4-benzodioxane
Uniqueness
6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique combination of benzodioxine and pyrrolopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-22(19,17-7-10-6-15-9-16-12(10)8-17)11-1-2-13-14(5-11)21-4-3-20-13/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCQFLYAQVLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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